molecular formula C20H23N3O6 B5887912 2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL

2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL

Cat. No.: B5887912
M. Wt: 401.4 g/mol
InChI Key: ZGJGMVFRKZQSAO-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL is a complex organic compound with a molecular formula of C21H27N3O3 This compound is notable for its unique structure, which includes a phenolic core substituted with methoxy groups and a piperazine moiety linked to a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL typically involves multiple stepsThe piperazine moiety is then attached via a nucleophilic substitution reaction, and finally, the nitrobenzoyl group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL is unique due to its combination of a phenolic core, methoxy groups, a piperazine moiety, and a nitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-28-17-11-14(12-18(29-2)19(17)24)13-21-7-9-22(10-8-21)20(25)15-3-5-16(6-4-15)23(26)27/h3-6,11-12,24H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJGMVFRKZQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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